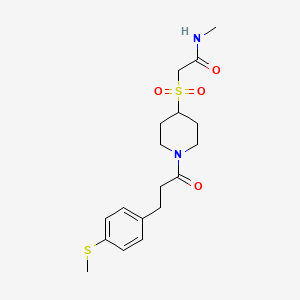
4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide (DIPPS) is an organosulfur compound that has been used for a variety of scientific research applications due to its unique properties. DIPPS is a useful reagent for organic synthesis, as it can be used to synthesize various compounds and can be used as a catalyst for various reactions. Additionally, DIPPS has been studied for its biochemical and physiological effects as well as its potential applications in lab experiments.
Scientific Research Applications
Polymer Synthesis and Characterization
In a study by Paventi et al. (1996), the synthesis of polymers derived from phthalazine and bis(phenylsulfone) was explored, demonstrating the utility of such compounds in the creation of novel polymer structures with potential applications in materials science. The detailed structural analysis was achieved through spectroscopic and magnetic resonance techniques, underscoring the importance of these compounds in the development of new polymeric materials Paventi, Chan, & Hay, 1996.
Luminescent Sensors
Zhang et al. (2018) synthesized lanthanide-MOFs (Metal-Organic Frameworks) utilizing mixed ligands, including a structure similar to the query compound. These frameworks exhibited significant potential as multi-responsive luminescent sensors for detecting explosives and metal ions, showcasing the application of such compounds in environmental monitoring and safety Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018.
Proton Exchange Membranes
Liu et al. (2014) detailed the synthesis of sulfonated polybenzimidazoles containing phthalazinone groups, aiming for use in proton exchange membranes. These materials displayed excellent thermal stability and promising conductivity, indicating their potential in fuel cell technologies. This research underscores the role of such compounds in advancing energy conversion devices Liu, Li, Zhang, Li, Cao, & Jian, 2014.
High Refractive Polyimides
Guan et al. (2017) reported the synthesis of polyimides incorporating pyridine and sulfur units, derived from compounds similar to the query. These materials exhibited high refractive indices and low birefringence, making them suitable for applications in optoelectronics and photonics Guan, Dong, Wang, & Shang, 2017.
Drug Delivery Systems
Mattsson et al. (2010) explored the use of a metal cage for encapsulating lipophilic pyrenyl derivatives, demonstrating the potential of such complexes in drug delivery applications. This research highlights the versatility of related chemical structures in pharmaceuticals, especially in targeting and efficiency improvement of drug delivery Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-pyridin-2-ylsulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3S/c1-2-9-19-18(8-1)21(17-12-11-15-6-5-7-16(15)14-17)24-25-22(19)26-20-10-3-4-13-23-20/h1-4,8-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLBQFTDMKUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)SC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl 2-pyridinyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2959812.png)






![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2959825.png)
![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)
![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2959830.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2959831.png)